1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Nitrophenyl-Piperazine Moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperazine ring is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(4-{4-aminophenyl}-1-piperazinyl)-2,5-pyrrolidinedione
- 1-(4-Chlorophenyl)-3-(4-{4-nitrophenyl}-1-piperazinyl)-2,5-pyrrolidinedione
Uniqueness
1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of both fluorophenyl and nitrophenyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
311325-86-7 |
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Molecular Formula |
C20H19FN4O4 |
Molecular Weight |
398.4g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H19FN4O4/c21-14-1-3-16(4-2-14)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)15-5-7-17(8-6-15)25(28)29/h1-8,18H,9-13H2 |
InChI Key |
JQMCHYJYMGQMFV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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